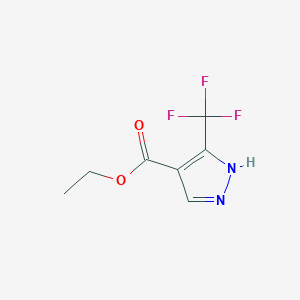
4-Azidotetrafluoroanilina
Descripción general
Descripción
4-Azidotetrafluoroaniline, also known as 4-Azidotetrafluoroaniline, is a useful research compound. Its molecular formula is C6H2F4N4 and its molecular weight is 206.1 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Azidotetrafluoroaniline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Azidotetrafluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azidotetrafluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Marcado por fotoafinidad
4-Azidotetrafluoroanilina: se utiliza en el marcado por fotoafinidad, un método para estudiar moléculas biológicas en su estado nativo . Esta técnica implica unir covalentemente un grupo fotoactivable a una biomolécula, que luego se puede entrecruzar con una molécula diana cuando se expone a la luz. El grupo azido en this compound actúa como la parte fotoactivable, lo que la convierte en una herramienta valiosa para sondear interacciones moleculares dentro de las células.
Síntesis de heterociclos
El grupo azido en This compound es un grupo funcional versátil en la síntesis orgánica, particularmente en la construcción de heterociclos . Los heterociclos son anillos que contienen al menos un átomo que no sea carbono y son componentes esenciales de muchos productos farmacéuticos y agroquímicos. El grupo azido puede participar en diversas reacciones de cicloadición, lo que lleva a la formación de anillos de cinco o seis miembros con uno o más heteroátomos.
Bloques de construcción fluorados
En la ciencia de los materiales, This compound sirve como precursor de bloques de construcción fluorados . Estos bloques se utilizan para crear polímeros con propiedades mejoradas, como estabilidad térmica, resistencia química y resistencia dieléctrica. La parte tetrafluoroanilina imparte una alta electronegatividad y lipofobicidad, que son características deseables en materiales avanzados.
Síntesis orgánica
This compound: se emplea en la síntesis orgánica para introducir grupos azido y fluoro en las moléculas . Estos grupos funcionales son fundamentales para crear compuestos con patrones de reactividad específicos o actividades biológicas. El grupo azido, en particular, se puede transformar en una variedad de otros grupos funcionales, lo que proporciona una vía hacia una amplia gama de estructuras químicas.
Estudios de unión de electrones
El compuesto se utiliza en estudios de unión de electrones para comprender el comportamiento de los electrones en presencia de compuestos fluorados . Estos estudios son cruciales para desarrollar nuevos materiales para la electrónica y la fotónica, donde el control del flujo de electrones es esencial.
Sondas químicas
This compound: puede actuar como una sonda química en química analítica . Se puede usar para etiquetar o modificar otros compuestos, lo que permite su detección y cuantificación en mezclas complejas. Esto es particularmente útil en el desarrollo de nuevos métodos de diagnóstico o en el monitoreo ambiental.
Mecanismo De Acción
Mode of Action
The compound interacts with its protein and peptide targets through a process known as photoaffinity labeling . This involves the use of light to create a covalent bond between the 4-Azidotetrafluoroaniline molecule and its target. This interaction can result in changes to the target’s function, potentially influencing biological processes in which the target is involved .
Result of Action
The molecular and cellular effects of 4-Azidotetrafluoroaniline’s action are largely dependent on the specific proteins and peptides it modifies. As a photoaffinity probe, it can help reveal the structure and function of these targets . This can provide valuable insights into their roles in various biological processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Azidotetrafluoroaniline. Factors such as temperature, pH, and the presence of other molecules can affect its ability to interact with its targets and exert its effects . Understanding these influences is crucial for optimizing the use of this compound in research and potential therapeutic applications.
Propiedades
IUPAC Name |
4-azido-2,3,5,6-tetrafluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4N4/c7-1-3(9)6(13-14-12)4(10)2(8)5(1)11/h11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTIIUJTWGUHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393094 | |
| Record name | 4-AZIDOTETRAFLUOROANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294187-78-3 | |
| Record name | 4-AZIDOTETRAFLUOROANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Azidotetrafluoroaniline (1) is presented as a new photoaffinity reagent. [] Photoaffinity reagents are crucial tools in chemical biology for identifying and characterizing protein-ligand interactions. These compounds incorporate a photoreactive group, like the azide in 4-azidotetrafluoroaniline, that becomes highly reactive upon exposure to specific wavelengths of light. This reactivity allows the reagent to form covalent bonds with nearby molecules, effectively "trapping" interacting partners, even transient ones, for further analysis.
A: The study demonstrated that upon irradiation with 254 nm light, 4-azidotetrafluoroaniline predominantly generates a singlet nitrene. [] This highly reactive intermediate can then undergo various reactions, including insertion into C-H bonds. The formation of cyclohexylamine as one of the primary photolysis products in cyclohexane provides evidence for this C-H insertion pathway and supports the singlet nitrene mechanism. [] This reactivity profile makes 4-azidotetrafluoroaniline a valuable tool for probing protein interactions. By incorporating it into a biological system and exposing it to UV light, researchers can covalently link the reagent to its binding partners, facilitating their identification and characterization.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B15652.png)
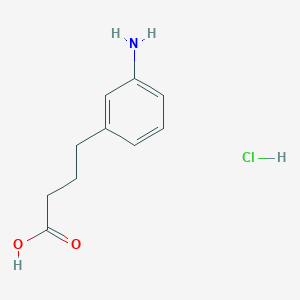
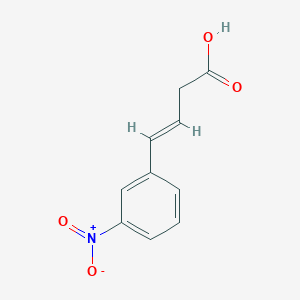

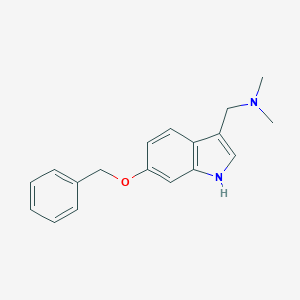
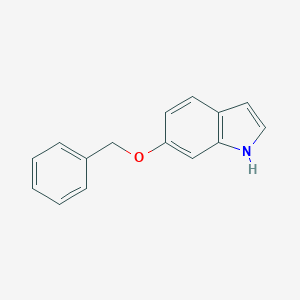
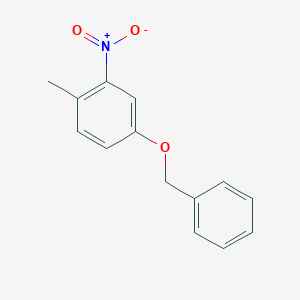
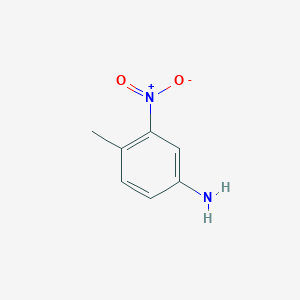
![4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15664.png)
![2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15665.png)

